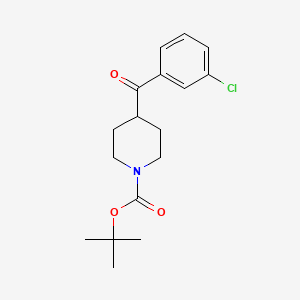
N-Boc-4-(3-chlorobenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-4-(3-chlorobenzoyl)piperidine is a chemical compound with the molecular formula C17H22ClNO3 and a molecular weight of 323.81 g/mol . It is a clear, colorless oil that is soluble in chloroform and dichloromethane . This compound is primarily used in research and development, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(3-chlorobenzoyl)piperidine typically involves the reaction of 4-piperidone with 3-chlorobenzoyl chloride in the presence of a base, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group . The reaction conditions often include the use of organic solvents such as dichloromethane and chloroform, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(3-chlorobenzoyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoyl group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.
Major Products
Substitution Reactions: The major products are typically substituted benzoyl derivatives.
Deprotection Reactions: The major product is the free amine derivative of the piperidine.
Scientific Research Applications
N-Boc-4-(3-chlorobenzoyl)piperidine is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: It is used as a reagent in the synthesis of peptides and other biomolecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industrial Chemistry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Boc-4-(3-chlorobenzoyl)piperidine involves its role as a building block in the synthesis of more complex molecules. It does not have a direct biological target or pathway but is used to modify other molecules to enhance their activity or stability .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-4-(3-methoxybenzoyl)piperidine
- N-Boc-4-(4-methylbenzoyl)piperidine
- N-Boc-4-(3-fluorobenzoyl)piperidine
Uniqueness
N-Boc-4-(3-chlorobenzoyl)piperidine is unique due to the presence of the chlorine atom on the benzoyl group, which can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHFUMRYWZDUMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652485 |
Source


|
| Record name | tert-Butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912768-88-8 |
Source


|
| Record name | tert-Butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)







![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)




